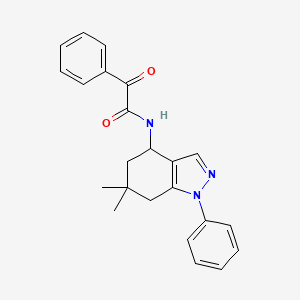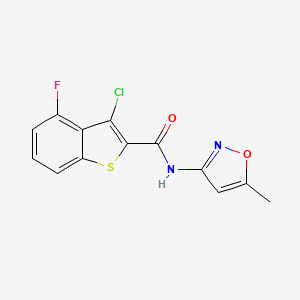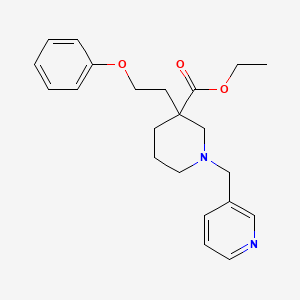![molecular formula C15H14ClFN2O4 B6040787 [2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B6040787.png)
[2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone: is a synthetic organic compound that belongs to the class of phenol ethers These compounds are characterized by an ether group substituted with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone typically involves multiple steps. One common route includes the reaction of 2-chloro-4-fluorophenol with an appropriate oxirane derivative to form an intermediate, which is then reacted with morpholine and other reagents to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its phenol ether structure.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring specific ether functionalities .
作用機序
The mechanism of action of [2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but its structure suggests potential for significant biological activity .
類似化合物との比較
- 2-[(2-Chloro-4-fluorophenoxy)methyl]-2-methyloxirane
- 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Comparison: Compared to similar compounds, [2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone is unique due to its oxazole and morpholine moieties. These functional groups provide additional sites for chemical reactions and interactions, enhancing its versatility in various applications .
特性
IUPAC Name |
[2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-11-7-10(17)1-2-13(11)22-9-14-18-12(8-23-14)15(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQEXZLMOVEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B6040709.png)

![2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6040731.png)


![N-(2-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B6040753.png)
![[1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6040754.png)
![2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide](/img/structure/B6040760.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6040780.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6040799.png)
![6-(2-chlorophenyl)-N-(1,4-dioxan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040812.png)
![[2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate](/img/structure/B6040818.png)
![2-[(2E)-2-[(E)-[3-ethoxy-4-(4-methylphenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6040822.png)
